2-(Hydrazinylmethyl)-1-methylpiperidine
Description
2-(Hydrazinylmethyl)-1-methylpiperidine is a piperidine derivative featuring a hydrazine (-NH-NH₂) functional group attached via a methylene (-CH₂-) linker to the piperidine ring. This structural motif combines the rigidity of the piperidine scaffold with the nucleophilic and chelating properties of hydrazine, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C7H17N3 |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1-methylpiperidin-2-yl)methylhydrazine |
InChI |
InChI=1S/C7H17N3/c1-10-5-3-2-4-7(10)6-9-8/h7,9H,2-6,8H2,1H3 |
InChI Key |
KCDPWMFTYSKSNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1CNN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(Hydrazinylmethyl)-1-methylpiperidine with key analogs, emphasizing substituent effects on reactivity and biological activity:
| Compound Name | Structure | Molecular Weight | Biological Activity | Key Differences |
|---|---|---|---|---|
| This compound | Piperidine with hydrazinylmethyl (-CH₂-NH-NH₂) at position 2 and methyl at N1 | ~157.2 g/mol | Potential chelation, nucleophilic reactivity, and CNS modulation (inferred) | Unique hydrazine group enables metal coordination and versatile derivatization. |
| 1-(2-Hydrazinylpropyl)piperidine | Piperidine with hydrazinylpropyl (-CH₂-CH₂-CH₂-NH-NH₂) at N1 | ~171.3 g/mol | Enhanced lipophilicity; potential dopamine or serotonin receptor interactions | Propyl linker increases hydrophobicity, altering pharmacokinetics. |
| 2-(1-Methylpiperidin-4-yl)acetic acid | Piperidine with acetic acid (-CH₂-COOH) at position 4 and methyl at N1 | ~171.2 g/mol | Antimicrobial activity; backbone for CNS-targeting derivatives | Carboxylic acid group enables hydrogen bonding and salt formation. |
| 2-(2-Chloroethyl)-1-methylpiperidine | Piperidine with chloroethyl (-CH₂-CH₂-Cl) at position 2 and methyl at N1 | ~161.7 g/mol | Alkylating agent; intermediate in antipsychotic synthesis (e.g., Thioridazine) | Chloroethyl group confers alkylating reactivity, useful in drug intermediates. |
| 4-(1,3-Dioxolan-2-yl)-1-methylpiperidine | Piperidine with dioxolane ring at position 4 and methyl at N1 | ~171.2 g/mol | Stabilizes intermediates; explored in antiviral/anticancer drug synthesis | Dioxolane enhances solubility and metabolic stability. |
Key Structural Advantages of this compound
- Hydrazine Functionality : Enables chelation of metal ions (e.g., Fe³⁺, Cu²⁺), relevant in enzyme inhibition or redox-active therapeutic agents.
- Piperidine Scaffold : Provides conformational rigidity, improving target selectivity compared to linear amines.
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